MMT5-14

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C39H55N6O8P |

|---|---|

分子量 |

766.9 g/mol |

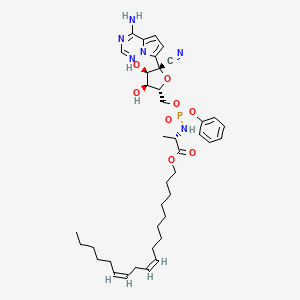

IUPAC 名称 |

[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C39H55N6O8P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-50-38(48)30(2)44-54(49,53-31-22-19-18-20-23-31)51-27-33-35(46)36(47)39(28-40,52-33)34-25-24-32-37(41)42-29-43-45(32)34/h7-8,10-11,18-20,22-25,29-30,33,35-36,46-47H,3-6,9,12-17,21,26-27H2,1-2H3,(H,44,49)(H2,41,42,43)/b8-7-,11-10-/t30-,33+,35+,36+,39-,54?/m0/s1 |

InChI 键 |

FYGWLZMLCKWVQM-LMYPSOOHSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

产品来源 |

United States |

Foundational & Exploratory

MMT5-14: A Technical Whitepaper on its Mechanism of Action Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMT5-14 is a novel phosphoramidate prodrug of a nucleoside analog, developed as a more potent successor to Remdesivir for the treatment of COVID-19. This document provides a comprehensive technical overview of the mechanism of action of this compound against SARS-CoV-2, detailing its superior antiviral activity, enhanced metabolic activation, and favorable pharmacokinetic profile. The information presented herein is synthesized from available scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid development of effective antiviral therapeutics. Remdesivir, a nucleotide analog prodrug, was one of the first antiviral agents to receive regulatory approval for the treatment of COVID-19. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This compound, a structurally related remdesivir analogue, was designed to overcome some of the limitations of its predecessor, exhibiting enhanced antiviral potency and a more favorable pharmacokinetic profile. This whitepaper elucidates the core mechanism of action of this compound, providing a detailed guide for researchers in the field of antiviral drug development.

Quantitative Data Summary

The antiviral efficacy of this compound has been demonstrated against the original SARS-CoV-2 strain and several variants of concern. The following tables summarize the key quantitative data, highlighting its improved performance over Remdesivir.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [1]

| Virus Strain | This compound EC50 (µM) | Remdesivir EC50 (µM) |

| SARS-CoV-2 (Original) | 0.4 | Not explicitly stated in the provided text, but this compound is noted to have higher activity. |

| Alpha Variant (B.1.1.7) | 2.5 | Not explicitly stated in the provided text. |

| Beta Variant (B.1.351) | 15.9 | Not explicitly stated in the provided text. |

| Gamma Variant (P.1) | 1.7 | Not explicitly stated in the provided text. |

| Delta Variant (B.1.617.2) | 5.6 | Not explicitly stated in the provided text. |

Table 2: Comparative Pharmacokinetic Parameters of this compound and Remdesivir

| Parameter | This compound | Remdesivir | Fold Improvement |

| Intact Prodrug in Lungs | Higher concentration | Lower concentration | Not specified |

| Active Triphosphate (NTP) in Lungs | Higher concentration | Lower concentration | Not specified |

| Intracellular Uptake in Epithelial Cells | Increased | Standard | Not specified |

| In Vitro Antiviral Activity | Better | Standard | Not specified |

| Stability in Microsomes | Higher | Lower | Not specified |

Mechanism of Action

The mechanism of action of this compound is analogous to that of Remdesivir, functioning as a prodrug that is intracellularly metabolized to its active triphosphate form. This active metabolite acts as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Intracellular Activation

As a phosphoramidate prodrug, this compound is designed for efficient cell penetration. Once inside the host cell, it undergoes a series of enzymatic reactions to be converted into its active triphosphate nucleoside (NTP) form. This bioactivation pathway is a critical step for its antiviral activity. The improved design of this compound leads to a more efficient generation of the active NTP metabolite within the target cells, particularly in lung epithelial cells, the primary site of SARS-CoV-2 infection.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate metabolite of this compound is a structural analog of adenosine triphosphate (ATP), one of the natural building blocks of RNA. This molecular mimicry allows it to be recognized and incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp. The incorporation of the this compound metabolite into the growing RNA strand leads to delayed chain termination, effectively halting viral RNA synthesis and subsequent viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of antiviral agents like this compound. These protocols are based on standard practices in the field and are intended to provide a framework for researchers.

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a cell-based assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020 or variants of concern)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound and Remdesivir (as a control)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound and Remdesivir in DMEM.

-

Remove the culture medium from the cells and add the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Assess cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

-

Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.

Intracellular Metabolite Analysis

Objective: To quantify the intracellular concentration of the active triphosphate form of this compound.

Materials:

-

A549 or Calu-3 cells

-

This compound

-

Methanol

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed cells in 6-well plates and grow to confluence.

-

Treat the cells with this compound at a specified concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with cold 70% methanol and scrape the cells.

-

Centrifuge the cell lysates to pellet the debris.

-

Analyze the supernatant containing the intracellular metabolites by LC-MS/MS to quantify the levels of the monophosphate, diphosphate, and triphosphate forms of the this compound nucleoside.

In Vivo Pharmacokinetic Study in Hamsters

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in a hamster model.

Materials:

-

Syrian golden hamsters

-

This compound formulated for intravenous (IV) administration

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system

Procedure:

-

Administer a single IV dose of this compound (e.g., 10 mg/kg) to the hamsters.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to separate plasma.

-

At the final time point, euthanize the animals and collect lung tissue.

-

Extract this compound and its metabolites from plasma and homogenized lung tissue.

-

Quantify the concentrations of the parent drug and its metabolites using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Signaling Pathways

The primary mechanism of action of this compound, inhibition of the viral RdRp, directly interferes with the viral replication cycle. The downstream effects on host cell signaling are likely a consequence of reduced viral load and viral-induced pathogenesis. Based on studies with Remdesivir, the following signaling pathways may be indirectly affected by this compound treatment.

By inhibiting viral RNA replication, this compound reduces the amount of viral pathogen-associated molecular patterns (PAMPs), such as double-stranded RNA, within the host cell. This, in turn, is expected to dampen the activation of host pattern recognition receptors (PRRs) and downstream pro-inflammatory signaling pathways, leading to a reduction in the cytokine storm often associated with severe COVID-19.

Conclusion

This compound represents a significant advancement in the development of antiviral therapeutics for COVID-19. Its enhanced antiviral potency against SARS-CoV-2 and its variants, coupled with a superior pharmacokinetic profile, positions it as a promising candidate for clinical development. The mechanism of action, centered on the potent and selective inhibition of the viral RdRp, is well-understood and provides a strong rationale for its efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

MMT5-14: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMT5-14 is an investigational antiviral agent, identified as a prodrug analogue of remdesivir.[1][2] Current research demonstrates its potent inhibitory activity primarily against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern.[1][2] As a nucleoside analogue, this compound is designed to interfere with viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, a critical component of the replication machinery for many RNA viruses.[3][4] This document provides a comprehensive overview of the currently understood antiviral spectrum of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation.

Antiviral Spectrum of this compound

The antiviral activity of this compound has been predominantly evaluated against SARS-CoV-2 and several of its variants. The available data indicates that this compound exhibits a higher potency against these viruses compared to its parent compound, remdesivir.[2]

| Virus | Variant | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Original Strain | Not Specified | 0.4 | [1] |

| SARS-CoV-2 | Alpha | Not Specified | 2.5 | [1] |

| SARS-CoV-2 | Beta | Not Specified | 15.9 | [1] |

| SARS-CoV-2 | Gamma | Not Specified | 1.7 | [1] |

| SARS-CoV-2 | Delta | Not Specified | 5.6 | [1] |

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants. The table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 variants.

Mechanism of Action

This compound is a phosphoramidate prodrug designed for efficient delivery into host cells. Once inside the cell, it undergoes metabolic activation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleotide, it is incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[3][4]

References

MMT5-14: A Technical Guide to a Promising Remdesivir Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMT5-14 is a novel phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, designed as a more potent and lung-targeted successor to remdesivir for the treatment of severe COVID-19. Developed in response to the limitations of remdesivir, including premature hydrolysis and suboptimal lung tissue accumulation, this compound demonstrates significantly enhanced antiviral activity against multiple SARS-CoV-2 variants and a superior pharmacokinetic profile in preclinical studies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound, intended to inform the scientific and drug development communities.

Discovery and Development History

The development of this compound was driven by the urgent need for more effective antiviral treatments for patients with severe COVID-19. While remdesivir was the first FDA-approved drug for this indication, its clinical efficacy has been hampered by several factors.[1][2] These include rapid hydrolysis in the bloodstream to its nucleoside form (NUC), which is less efficiently converted to the active triphosphate metabolite (NTP), leading to low accumulation in the lungs, the primary site of infection.[1][2]

A research team at the University of Michigan and the University of Tennessee Health Science Center sought to overcome these limitations by modifying the ProTide moiety of remdesivir.[1] This led to the synthesis of a new series of remdesivir analogues, from which this compound emerged as the lead compound. The discovery and initial characterization of this compound were detailed in a 2022 publication in the Journal of Medicinal Chemistry.[1] As of late 2025, this compound remains in the preclinical stage of development, with no publicly available data from human clinical trials.

Mechanism of Action

Similar to its parent compound, remdesivir, this compound functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.[2][3][4] As a prodrug, this compound is designed to efficiently enter host cells, where it undergoes metabolic activation to its triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[4] The incorporation of the this compound analogue into the growing RNA strand results in delayed chain termination, thereby halting viral replication.[2][3]

The key innovation in this compound lies in its modified ProTide moiety, which enhances its stability against premature hydrolysis and improves its intracellular conversion to the active triphosphate form, particularly within lung epithelial cells.[1][2]

References

- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

MMT5-14: A Remdesivir Analogue with Enhanced Anti-SARS-CoV-2 Activity and Improved Pharmacokinetics

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The global COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. Remdesivir, a nucleotide analogue prodrug, was one of the first antiviral agents to receive regulatory approval for the treatment of COVID-19. However, its clinical efficacy can be limited by factors such as suboptimal lung exposure and premature hydrolysis. This technical guide provides an in-depth overview of MMT5-14, a novel analogue of remdesivir designed to overcome these limitations. This compound demonstrates significantly enhanced antiviral potency against various SARS-CoV-2 variants and a superior pharmacokinetic profile, positioning it as a promising candidate for further preclinical and clinical development. This document details the core data, experimental methodologies, and relevant biological pathways associated with this compound.

Introduction

Remdesivir is a prodrug of an adenosine nucleotide analogue that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Upon intracellular metabolism to its active triphosphate form, it acts as a chain terminator, halting viral RNA synthesis.[2] Despite its proven antiviral activity, the therapeutic window of remdesivir can be constrained by its pharmacokinetic properties.

This compound is a structurally related analogue of remdesivir, developed through modification of the ProTide moiety.[3] This modification was engineered to enhance stability, improve delivery to the primary site of infection in the lungs, and increase the intracellular concentration of the active antiviral agent.[1][3] This whitepaper summarizes the current scientific knowledge on this compound, with a focus on its chemical properties, mechanism of action, antiviral efficacy, and pharmacokinetic profile in comparison to its parent compound, remdesivir.

Chemical Structure and Properties

This compound is a derivative of remdesivir, with a modification in the phosphoramidate ProTide group.[3]

Chemical Name: (9Z,12Z)-octadeca-9,12-dien-1-yl ((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[5]

CAS Number: 2719679-31-7[6]

Molecular Formula: C₃₉H₅₅N₆O₈P[5]

Molecular Weight: 766.9 g/mol [5]

Mechanism of Action

Similar to remdesivir, this compound is a prodrug that must be metabolized intracellularly to its active triphosphate form to exert its antiviral effect.[4][7] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

The metabolic activation of this compound is presumed to follow a similar pathway to remdesivir, which involves a series of enzymatic steps to convert the prodrug into the active nucleoside triphosphate (NTP).[4][7]

Caption: Intracellular activation pathway of this compound.

The prodrug this compound enters the host cell and is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an alanine metabolite.[4][7] This intermediate is then converted to the monophosphate form by histidine triad nucleotide-binding protein 1 (HINT1).[4][7] Subsequent phosphorylation by cellular kinases generates the active triphosphate analogue.[4][7] This active form is recognized by the viral RdRp and incorporated into the nascent viral RNA strand, leading to premature chain termination and inhibition of viral replication.[2]

Quantitative Data

This compound has demonstrated superior antiviral activity and a more favorable pharmacokinetic profile compared to remdesivir.

In Vitro Antiviral Activity

This compound exhibits potent antiviral activity against various SARS-CoV-2 variants in Vero E6 cells.[5][6]

| SARS-CoV-2 Variant | This compound EC₅₀ (µM) | Remdesivir EC₅₀ (µM) | Fold Improvement |

| Original Strain | 0.4 | - | - |

| Alpha | 2.5 | - | - |

| Beta | 15.9 | - | - |

| Gamma | 1.7 | - | - |

| Delta | 5.6 | - | - |

| EC₅₀ (Half-maximal effective concentration) values are crucial indicators of a drug's potency.[5][6] |

In Vivo Pharmacokinetics in Hamsters

Pharmacokinetic studies in Syrian hamsters revealed significantly higher exposure of this compound and its active metabolite in both plasma and lungs compared to remdesivir.[3]

| Parameter | This compound | Remdesivir | Fold Increase |

| Prodrug Concentration (Plasma) | - | - | 200-300x |

| Prodrug Concentration (Lungs) | - | - | 200-300x |

| Active NTP Concentration (Lungs) | - | - | 5x |

| Data reflects values after a single intravenous dose.[3] |

Intracellular Uptake and Activation

This compound shows enhanced intracellular uptake and conversion to its active form in lung epithelial cells.[3]

| Parameter | This compound vs. Remdesivir |

| Intracellular Uptake & Activation | 4- to 25-fold increase |

| This enhanced activation contributes to its superior antiviral potency.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay

This protocol is adapted from established methods for assessing the antiviral efficacy of compounds against SARS-CoV-2 in cell culture.[1][4][7]

Caption: Workflow for in vitro antiviral activity assay.

-

Cell Culture: Vero E6 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.[7]

-

Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations for dose-response analysis.

-

Virus Infection: Cells are infected with a specific SARS-CoV-2 variant at a defined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted this compound is added to the respective wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.[7]

-

Readout: Antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying cell viability using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the dose-response curve.

In Vivo Pharmacokinetic Study in Syrian Hamsters

This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in a relevant animal model.[5]

Caption: Workflow for in vivo pharmacokinetic study.

-

Animal Model: Male Syrian hamsters are used as the animal model.[5]

-

Drug Administration: this compound is administered via a single intravenous (i.v.) injection at a specified dose (e.g., 10 mg/kg).[5]

-

Sample Collection: Blood and lung tissue samples are collected at predetermined time points post-administration.

-

Sample Processing: Plasma is separated from blood samples. Lung tissues are homogenized.

-

Bioanalysis: The concentrations of this compound and its metabolites (including the active triphosphate form) in plasma and lung homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T½), and area under the concentration-time curve (AUC), are calculated using appropriate software.

Conclusion

This compound represents a significant advancement in the development of remdesivir analogues for the treatment of COVID-19. Its enhanced antiviral potency against multiple SARS-CoV-2 variants, coupled with a markedly improved pharmacokinetic profile characterized by increased lung exposure and higher intracellular concentrations of the active metabolite, addresses key limitations of remdesivir.[1][3] The data presented in this whitepaper strongly support the continued investigation of this compound as a promising therapeutic candidate. Further studies are warranted to fully elucidate its safety and efficacy profile in more advanced preclinical models and, ultimately, in human clinical trials.

References

- 1. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]

- 5. Orally delivered MK-4482 inhibits SARS-CoV-2 replication in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

MMT5-14: A Technical Guide to a Promising Remdesivir Analogue for SARS-CoV-2

A Comprehensive Analysis of its Target, Binding Site, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MMT5-14, a novel prodrug analogue of remdesivir, which has demonstrated significantly enhanced antiviral activity against SARS-CoV-2 and its variants. This document details its molecular target, binding mechanism, and summarizes the key quantitative data from preclinical studies. Furthermore, it outlines the experimental methodologies employed in its evaluation and presents visual representations of its metabolic activation pathway and interaction with its target.

Core Concepts: Targeting the Viral Replication Engine

This compound is a phosphoramidate prodrug designed for improved pharmacokinetic properties and enhanced delivery of its active metabolite to target tissues.[1][2][3] Like its parent compound, remdesivir, the ultimate molecular target of this compound is the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .[1][3] The RdRp is a crucial enzyme complex, composed of non-structural proteins nsp7, nsp8, and nsp12, that is essential for the replication of the viral RNA genome. By inhibiting the RdRp, this compound effectively halts the virus's ability to propagate within host cells.

The active form of this compound is its triphosphate nucleoside (NTP) metabolite. This active molecule mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the this compound NTP into the growing RNA strand leads to delayed chain termination , a mechanism where the polymerase continues to add a few more nucleotides before synthesis is arrested. This disruption of RNA synthesis ultimately prevents the formation of new viral genomes.

Quantitative Data Summary

This compound has shown superior performance compared to remdesivir in several key preclinical assessments. The following tables summarize the available quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

| Virus Variant | EC50 (µM) of this compound |

| SARS-CoV-2 (Original) | 0.4 |

| Alpha (B.1.1.7) | 2.5 |

| Beta (B.1.351) | 15.9 |

| Gamma (P.1) | 1.7 |

| Delta (B.1.617.2) | 5.6 |

EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral activity.[4]

Table 2: Comparative Pharmacokinetic and Cellular Uptake Data (this compound vs. Remdesivir)

| Parameter | This compound Improvement Factor (vs. Remdesivir) |

| Antiviral Activity (in four SARS-CoV-2 variants) | 2- to 7-fold higher |

| Prodrug Concentration in Plasma (in hamsters) | 200- to 300-fold increase |

| Prodrug Concentration in Lungs (in hamsters) | 200- to 300-fold increase |

| Active Metabolite (NTP) Accumulation in Lungs (in hamsters) | 5-fold enhancement |

| Intracellular Uptake and Activation in Lung Epithelial Cells | 4- to 25-fold increase |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of this compound and a general workflow for evaluating its antiviral efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on established protocols for similar antiviral compounds.

In Vitro Antiviral Activity Assay (Calu-3 Cells)

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound in a human lung epithelial cell line.

-

Cell Seeding:

-

Culture Calu-3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% non-heat-inactivated fetal bovine serum (FBS).

-

Seed 2 x 10^5 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of this compound in DMEM with 2% FBS.

-

Remove the growth media from the cells and add the media containing the different concentrations of this compound.

-

-

Virus Infection:

-

Infect the cells with a SARS-CoV-2 isolate at a multiplicity of infection (MOI) of 0.1.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Load (RT-qPCR):

-

After incubation, collect the cell culture supernatant.

-

Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.

-

Perform quantitative reverse transcription PCR (RT-qPCR) to determine the viral RNA copy number.

-

-

Data Analysis:

-

Normalize the viral RNA levels to a mock-treated control.

-

Plot the percentage of viral inhibition against the log concentration of this compound.

-

Calculate the EC50 value using a non-linear regression analysis.

-

Intracellular Nucleoside Triphosphate (NTP) Quantification

This protocol describes a method to measure the intracellular concentration of the active this compound triphosphate metabolite.

-

Cell Culture and Treatment:

-

Plate lung epithelial cells (e.g., Calu-3) and grow to confluency.

-

Treat the cells with a defined concentration of this compound for a specific time course.

-

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a cold 70:30 methanol:water solution and store at -80°C.

-

-

Sample Preparation:

-

Thaw the cell lysates and centrifuge to pellet cellular debris.

-

Isolate the mono-, di-, and triphosphate nucleotides from the supernatant using strong anion exchange solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the triphosphate fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use an ion-pair reversed-phase LC method for separation.

-

Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of the this compound triphosphate.

-

-

Quantification:

-

Generate a standard curve using a synthesized this compound triphosphate standard.

-

Quantify the intracellular concentration of the active metabolite based on the standard curve.

-

Pharmacokinetic Study in Hamsters

This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in a hamster model.

-

Animal Dosing:

-

House Syrian hamsters in accordance with institutional animal care and use committee guidelines.

-

Administer a single intravenous dose of this compound (e.g., 10 mg/kg).

-

-

Sample Collection:

-

At various time points post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

-

Euthanize the animals and harvest lung tissue.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate plasma.

-

Homogenize the lung tissue in a suitable buffer.

-

-

Bioanalysis (LC-MS/MS):

-

Extract this compound and its metabolites from plasma and homogenized lung tissue.

-

Quantify the concentrations of the parent prodrug and its metabolites (including the nucleoside and triphosphate forms) using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).

-

References

MMT5-14: A Technical Overview of a Promising Remdesivir Analogue

For Immediate Release: November 21, 2025

This technical guide provides an in-depth overview of MMT5-14, a novel analogue of the antiviral drug remdesivir. This compound has demonstrated enhanced antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, positioning it as a significant candidate for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's chemical properties, mechanism of action, and relevant experimental data.

Core Compound Data

This compound is chemically identified by the CAS number 2719679-31-7.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| CAS Number | 2719679-31-7 | [1][2] |

| Molecular Formula | C39H55N6O8P | [1] |

| Molecular Weight | 766.9 g/mol (also reported as 766.86 g/mol ) | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action: Intracellular Activation and Viral Inhibition

This compound is a phosphoramidate prodrug, meaning it is administered in an inactive form and requires intracellular metabolic conversion to exert its antiviral effect. As an analogue of remdesivir, this compound targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.

The intracellular activation of this compound follows a multi-step enzymatic pathway, analogous to that of remdesivir. This process is crucial for the formation of the active triphosphate metabolite that ultimately inhibits viral replication. The key enzymatic players in this activation cascade include carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1), followed by subsequent phosphorylation by cellular kinases.

The following diagram illustrates the proposed intracellular activation pathway of this compound.

Caption: Intracellular activation pathway of this compound.

Experimental Data and Protocols

This compound has been the subject of preclinical studies that highlight its improved efficacy and pharmacokinetic profile compared to remdesivir.

Antiviral Activity

This compound has demonstrated potent antiviral activity against SARS-CoV-2 and several of its variants. The table below summarizes the reported 50% effective concentration (EC50) values.

| Virus Variant | EC50 (µM) |

| SARS-CoV-2 | 0.4 |

| Alpha | 2.5 |

| Beta | 15.9 |

| Gamma | 1.7 |

| Delta | 5.6 |

Data sourced from MedchemExpress and Cayman Chemical product descriptions.

Experimental Protocol: Antiviral Activity Assay (Representative)

While the specific, detailed protocol for the this compound EC50 determination is not publicly available, a representative method for assessing the antiviral activity of remdesivir analogues is as follows:

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.

-

Infection and Treatment: The cultured cells are infected with a known titer of the SARS-CoV-2 variant of interest. Following a brief incubation period to allow for viral entry, the media is replaced with fresh media containing the various concentrations of this compound.

-

Incubation: The treated and infected cells are incubated for a period of 48 to 72 hours to allow for viral replication.

-

Quantification of Viral Activity: The extent of viral replication is assessed. This can be achieved through various methods, such as:

-

Cytopathic Effect (CPE) Assay: Visual or automated assessment of cell death caused by the virus.

-

Viral RNA Quantification: Extraction of RNA from the cells and quantification of viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

Reporter Virus Assays: Use of engineered viruses that express a reporter gene (e.g., luciferase), where the signal is proportional to the level of viral replication.

-

-

Data Analysis: The EC50 value is calculated by plotting the antiviral activity against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

In vivo studies in hamsters have indicated that this compound exhibits a superior pharmacokinetic profile compared to remdesivir. Notably, this compound demonstrated increased plasma and lung concentrations.

Experimental Protocol: In Vivo Pharmacokinetic Study in Hamsters (Representative)

The following is a representative protocol for a pharmacokinetic study of a remdesivir analogue in a hamster model:

-

Animal Model: Golden Syrian hamsters are used as the animal model.

-

Drug Administration: A formulated solution of this compound is administered to the hamsters, typically via intravenous (IV) or other relevant routes of administration.

-

Sample Collection: At predetermined time points following drug administration, blood and tissue samples (e.g., lungs, liver, kidney) are collected from cohorts of animals.

-

Sample Processing: Blood samples are processed to plasma. Tissue samples are homogenized.

-

Bioanalysis: The concentrations of the parent drug (this compound) and its key metabolites (e.g., the nucleoside and the active triphosphate) in the plasma and tissue homogenates are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t1/2)

-

Tissue distribution

-

Synthesis

Detailed, step-by-step synthesis protocols for this compound are proprietary. However, the synthesis of remdesivir and its analogues generally involves multi-step organic synthesis, starting from a protected ribose derivative and the appropriate heterocyclic base. The key steps often include glycosylation to form the C-nucleoside core, followed by the introduction of the phosphoramidate moiety. The stereochemistry of the phosphorus center is critical for activity and is a key challenge in the synthesis.

Conclusion

This compound represents a promising advancement in the development of antiviral therapeutics for COVID-19. Its enhanced antiviral potency and improved pharmacokinetic profile in preclinical models suggest that it may offer advantages over existing treatments. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for MMT5-14 In Vitro Assay Using Vero-E6 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMT5-14 is a novel analogue of remdesivir, demonstrating enhanced antiviral activity against various strains of SARS-CoV-2.[1][2] As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.[3][4] This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in Vero-E6 cells, a commonly used cell line for virology research due to its susceptibility to a wide range of viruses.[5] The protocols outlined below describe a plaque reduction neutralization test (PRNT) to determine the antiviral activity and a cytotoxicity assay to assess the compound's safety profile.

Mechanism of Action

This compound, similar to its parent compound remdesivir, functions as a nucleoside analogue. After cellular uptake, it undergoes metabolic activation to its triphosphate form. This active metabolite then competes with endogenous ATP for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the this compound triphosphate leads to delayed chain termination, thereby inhibiting viral replication.

Caption: Mechanism of action of this compound in Vero-E6 cells.

Experimental Protocols

Cell Culture and Maintenance of Vero-E6 Cells

Vero-E6 cells (ATCC CRL-1586) are African green monkey kidney epithelial cells that are highly susceptible to viral infections.[5]

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh growth medium and split as required.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that may be toxic to the Vero-E6 cells.

-

Procedure:

-

Seed Vero-E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with fresh medium.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Cytotoxicity Data for this compound in Vero-E6 Cells

| This compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.23 | 98.4 |

| 10 | 1.18 | 94.4 |

| 25 | 1.05 | 84.0 |

| 50 | 0.85 | 68.0 |

| 100 | 0.60 | 48.0 |

| 200 | 0.35 | 28.0 |

Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the neutralization of a virus by an antiviral compound.[6]

-

Procedure:

-

Seed Vero-E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate until a confluent monolayer is formed (approximately 24-48 hours).[7]

-

Prepare serial dilutions of this compound.

-

In a separate plate, mix each dilution of this compound with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Remove the growth medium from the Vero-E6 cells and infect the monolayer with the virus-compound mixture.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.[6]

-

Remove the inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose or agarose.[7]

-

Incubate the plates for 3-5 days at 37°C with 5% CO2 until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.[8]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of viral plaques by 50% compared to the virus control.

Table 2: Example Plaque Reduction Data for this compound

| This compound Concentration (µM) | Mean Plaque Count | % Plaque Reduction |

| 0 (Virus Control) | 100 | 0 |

| 0.1 | 85 | 15 |

| 0.5 | 52 | 48 |

| 1.0 | 28 | 72 |

| 5.0 | 8 | 92 |

| 10.0 | 2 | 98 |

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral agent.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound in vitro assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vero E6 Cells [cytion.com]

- 6. Comparison of Plaque- and Enzyme-Linked Immunospot-Based Assays To Measure the Neutralizing Activities of Monoclonal Antibodies Specific to Domain III of Dengue Virus Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Antiviral Efficacy of MMT5-14 using a Plaque Reduction Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: MMT5-14 Cytotoxicity Assessment Using MTT and MTS Assays

Introduction

MMT5-14 is an analogue of remdesivir, demonstrating potent antiviral activity against several variants of SARS-CoV-2.[1][2] As with any therapeutic candidate, evaluating its safety profile and determining its cytotoxic potential is a critical step in preclinical development. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT and MTS assays.

These assays are fundamental in toxicology and drug discovery for quantifying cell viability and proliferation.[3][4] The principle of both assays relies on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[3][5] In viable cells, NAD(P)H-dependent oxidoreductase enzymes convert the tetrazolium salt into a colored formazan product.[5][6][7] The quantity of this formazan, which can be measured by absorbance, is directly proportional to the number of living, metabolically active cells.[6][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be read.[5][9]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[5][6][7][9]

Data Presentation

The following table summarizes key quantitative parameters for the MTT and MTS cytotoxicity assays.

| Parameter | MTT Assay | MTS Assay |

| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (often with an electron coupling reagent like PES) |

| Final Product | Insoluble purple formazan | Soluble colored formazan |

| Solubilization Step | Required (e.g., with DMSO or SDS) | Not required |

| Incubation Time (with reagent) | 1 to 4 hours | 1 to 4 hours |

| Absorbance Wavelength | 570 nm (reference ~630 nm) | 490 - 500 nm |

| MTT Reagent Conc. | 0.5 mg/mL (final concentration) | N/A |

| MTS Reagent Conc. | N/A | Typically 0.33 mg/mL (final concentration) |

| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well (adherent); 20,000 - 50,000 cells/well (suspension) - Must be optimized | 5,000 - 10,000 cells/well (adherent); 20,000 - 50,000 cells/well (suspension) - Must be optimized |

Experimental Protocols

Materials and Reagents

-

This compound compound

-

Appropriate cell line (e.g., Vero E6, A549, or other relevant host cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)

-

MTS reagent (often supplied as a ready-to-use solution with an electron coupling reagent)

-

Solubilization solution for MTT assay (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (ELISA reader)

-

Multichannel pipette

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

Day 1: Cell Seeding

-

Harvest and count cells, ensuring viability is >95%.

-

Resuspend cells in complete culture medium to the desired concentration (e.g., 5 x 10^4 cells/mL for a final density of 5,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO) and untreated control (medium only) wells.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 4: MTT Assay

-

At the end of the incubation period, carefully aspirate the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[8]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

-

After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: this compound Cytotoxicity Assessment using MTS Assay

Days 1 & 2: Cell Seeding and Treatment

-

Follow steps 1-4 from the MTT assay protocol for cell seeding and treatment with this compound.

Day 4: MTS Assay

-

At the end of the incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[5][8][11]

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Gently shake the plate to ensure uniform color distribution.

-

Record the absorbance at 490 nm using a microplate reader.[5][11]

Data Analysis

-

Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for assessing this compound cytotoxicity using MTT or MTS assays.

Principle of Tetrazolium Salt Reduction

Caption: Principle of MTT/MTS assays based on enzymatic reduction of tetrazolium salts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pediaa.com [pediaa.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for MMT5-14 in Cell Culture

Topic: MMT5-14 Solubility and Application in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel analogue of remdesivir, an antiviral prodrug that has shown significant efficacy against a range of viruses, including SARS-CoV-2. As a nucleoside analogue, this compound is designed for improved intracellular uptake and activation, leading to enhanced antiviral activity.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its solubility in common laboratory solvents, preparation of stock solutions, and guidelines for antiviral assays.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 (µM) |

| Alpha | 2.5 |

| Beta | 15.9 |

| Gamma | 1.7 |

| Delta | 5.6 |

| Original Strain | 0.4 |

Data extracted from MedchemExpress product information.[2]

Table 2: Recommended Solvent Concentrations for Cell Culture

| Solvent | Recommended Final Concentration (v/v) | Potential Effects at Higher Concentrations |

| DMSO | ≤ 0.5% | Cytotoxicity, induction of cell differentiation[3][4][5][6] |

| Ethanol | ≤ 0.5% | Cytotoxicity, membrane damage[3][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Antiviral Activity Assay in Cell Culture

This protocol provides a general workflow for evaluating the antiviral efficacy of this compound in a relevant cell line infected with a virus (e.g., SARS-CoV-2).

Materials:

-

Host cell line permissive to viral infection (e.g., Vero E6, Calu-3)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Virus stock of known titer

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR, plaque assay, or high-content imaging)

-

Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Treatment and Infection:

-

Pre-treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a defined period (e.g., 2 hours) before infection.

-

Infection: Add the virus to each well at a specific Multiplicity of Infection (MOI).

-

Post-treatment: Alternatively, infect the cells first, and then add the this compound-containing medium at different time points post-infection.

-

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Quantification of Antiviral Activity: At the end of the incubation period, quantify the extent of viral replication using a suitable method:

-

RT-qPCR: Measure the viral RNA levels in the cell supernatant or cell lysate.

-

Plaque Assay: Determine the number of infectious virus particles.

-

High-Content Imaging: Quantify the percentage of infected cells based on viral antigen expression.

-

-

Cytotoxicity Assay: In a parallel plate without virus, assess the cytotoxicity of this compound at the tested concentrations using a standard cell viability assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of viral inhibition and the selectivity index (SI = CC50/EC50).

Visualizations

Caption: Experimental workflow for preparing and using this compound in cell culture.

Caption: Proposed mechanism of action for this compound as a viral RdRp inhibitor.

References

- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for MMT5-14 Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT5-14 is a novel phosphoramidate prodrug and an analogue of remdesivir, developed to enhance antiviral efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants.[1][2] As a nucleoside analogue, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.[2][3] Preclinical data indicates that this compound exhibits greater potency and a more favorable pharmacokinetic profile compared to its parent compound, remdesivir.[2][4] These application notes provide recommended concentrations for in vitro antiviral testing, detailed experimental protocols, and an overview of the compound's mechanism of action.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its half-maximal effective concentration (EC50), while its cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Note on Cytotoxicity Data: As of the latest literature review, a specific 50% cytotoxic concentration (CC50) for this compound has not been published. However, to provide a relevant safety context, the CC50 values for its parent compound, remdesivir, are presented. These values can serve as an approximate reference for estimating the potential cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [1]

| Virus Variant | EC50 (µM) |

| SARS-CoV-2 (Original) | 0.4 |

| Alpha | 2.5 |

| Beta | 15.9 |

| Gamma | 1.7 |

| Delta | 5.6 |

Table 2: In Vitro Cytotoxicity of Remdesivir (Parent Compound) in Various Human Cell Lines [5][6]

| Cell Line | Cell Type | CC50 (µM) |

| MT-4 | Human T-cell leukemia | >20 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human immune cells | >20 |

| A549 | Human lung carcinoma | >20 |

| HepG2 | Human liver carcinoma | 1.7 |

| Primary Human Hepatocytes (PHH) | Primary human liver cells | 4.9 |

| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Primary human kidney cells | >20 |

Mechanism of Action: Inhibition of Viral RdRp

This compound, being a prodrug, is designed for efficient entry into host cells. Once inside, it undergoes metabolic activation to its triphosphate form, which is the active antiviral agent. This active metabolite mimics adenosine triphosphate (ATP), a natural substrate for the viral RNA-dependent RNA polymerase (RdRp). The viral RdRp mistakenly incorporates the this compound triphosphate into the nascent viral RNA strand. This incorporation leads to delayed chain termination, effectively halting viral replication.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity and cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and virus strains.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Vero E6 cells (or other suitable host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value by plotting a dose-response curve.

Antiviral Activity Assay Protocol (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (or other target virus)

-

DMEM with 2% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

6-well cell culture plates

-

Agarose (for overlay)

-

Crystal violet solution

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Prepare a viral suspension to yield approximately 50-100 plaque-forming units (PFU) per well.

-

Pre-incubate the viral suspension with the this compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the confluent cell monolayers and infect with 200 µL of the virus-compound mixture.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

After incubation, remove the inoculum and overlay the cells with 3 mL of a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value by plotting a dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against SARS-CoV-2 and its variants, positioning it as a promising candidate for further antiviral drug development. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety profile. The determination of a specific CC50 value for this compound is a critical next step to accurately calculate its selectivity index and further guide its preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental toxicity of remdesivir, an anti‐COVID‐19 drug, is implicated by in vitro assays using morphogenetic embryoid bodies of mouse and human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: MMT5-14 In Vivo Studies in Hamster Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT5-14, a novel prodrug analogue of remdesivir, has demonstrated significant promise as a potential therapeutic agent against SARS-CoV-2 and its variants.[1][2] Developed to overcome the limitations of remdesivir, such as premature hydrolysis and suboptimal lung tissue accumulation, this compound exhibits enhanced antiviral activity and a more favorable pharmacokinetic profile in preclinical hamster models.[1] These notes provide a summary of the key in vivo data and a generalized protocol for conducting similar studies in hamster models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound, highlighting its improved efficacy compared to its parent compound, remdesivir.

Table 1: In Vivo Pharmacokinetic Improvements of this compound in Hamsters Compared to Remdesivir [1]

| Parameter | Fold Increase in Hamsters | Tissue/Fluid |

| Prodrug Concentration | 200- to 300-fold | Plasma and Lungs |

| Active Metabolite (NTP) Accumulation | 5-fold | Lungs |

Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [2]

| SARS-CoV-2 Variant | EC50 (μM) |

| Wild Type | 0.4 |

| Alpha | 2.5 |

| Beta | 15.9 |

| Gamma | 1.7 |

| Delta | 5.6 |

Table 3: Enhanced Intracellular Uptake and Activation [1]

| Parameter | Fold Increase | Cell Type |

| Intracellular Uptake and Activation | 4- to 25-fold | Lung Epithelial Cells |

Mechanism of Action

This compound, as a remdesivir analogue, functions as a nucleoside analog prodrug.[1][3][4] Upon administration, it is metabolized within the host cells to its active triphosphate form (NTP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.[3][4] Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[3] The modifications in the ProTide moiety of this compound enhance its stability against premature hydrolysis, leading to greater delivery of the prodrug to target tissues like the lungs and more efficient conversion to the active NTP form.[1]

Mechanism of action of this compound.

Experimental Protocols

While a specific, detailed protocol for this compound in vivo studies has not been published, the following is a generalized protocol for evaluating antiviral candidates in a Syrian hamster model for SARS-CoV-2, based on established methodologies for similar compounds.[5][6][7]

1. Animal Model

-

Species: Syrian Golden Hamsters (Mesocricetus auratus).

-

Age/Weight: 6-10 weeks old, weighing between 80 and 120 grams.

-

Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the start of the experiment.

-

Housing: Housed in BSL-3 facilities in accordance with IACUC guidelines.

2. SARS-CoV-2 Infection Model

-

Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., early isolates or specific variants of concern).

-

Inoculum Preparation: Virus stock is diluted in a sterile medium (e.g., DMEM) to the desired concentration.

-

Infection Procedure:

-

Anesthetize hamsters with isoflurane.

-

Intranasally inoculate each hamster with a total volume of 100 µL (50 µL per nare) containing the target virus dose (e.g., 10^4 to 10^5 TCID50).

-

3. Drug Administration

-

Formulation: this compound should be formulated in a vehicle suitable for the intended route of administration (e.g., intravenous).

-

Dosing:

-

A dose of 10 mg/kg administered intravenously once is a reported regimen for pharmacokinetic studies.[2]

-

For efficacy studies, dosing may be initiated pre- or post-infection and continued for a set duration (e.g., once or twice daily for 3-5 days).

-

-

Control Groups:

-

Vehicle control group receiving the formulation vehicle only.

-

(Optional) Positive control group receiving a known effective antiviral agent (e.g., remdesivir).

-

4. Monitoring and Sample Collection

-

Daily Monitoring: Record body weight and clinical signs of disease (e.g., lethargy, ruffled fur, respiratory distress) daily.

-

Sample Collection:

-

Oral/Nasal Swabs: Collect on specified days post-infection (e.g., days 2, 4, and 6) to measure viral shedding.

-

Blood (Plasma): Collect at various time points post-dosing for pharmacokinetic analysis of this compound and its metabolites.

-

Tissue Harvesting: At the study endpoint (e.g., day 4 or 7 post-infection), euthanize hamsters and collect lungs and other relevant tissues for virological, histological, and pharmacokinetic analysis.

-

5. Endpoint Analysis

-

Viral Load Quantification:

-

RT-qPCR: To determine viral RNA levels in swabs and tissue homogenates.

-

TCID50 Assay: To quantify infectious virus titers in swabs and tissues.

-

-

Histopathology:

-

Fix lung tissue in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score lung sections for inflammation, consolidation, and other pathological changes.

-

-

Pharmacokinetic Analysis:

-

Utilize LC-MS/MS to quantify the concentrations of this compound and its active triphosphate metabolite in plasma and lung tissue homogenates.

-

Generalized workflow for in vivo hamster study.

References

- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally delivered MK-4482 inhibits SARS-CoV-2 replication in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous MMT5-14 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of MMT5-14, a novel remdesivir analogue, focusing on its intravenous administration in animal models. The included data and protocols are synthesized from published research to guide further investigation and drug development efforts.

I. Quantitative Data Summary

This compound has demonstrated significant improvements in antiviral potency and pharmacokinetic properties compared to its parent compound, remdesivir. The following tables summarize the key quantitative findings from in vitro and in vivo animal studies.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

| Virus Variant | This compound EC50 (µM) |

| SARS-CoV-2 (Original) | 0.4 |

| Alpha | 2.5 |

| Beta | 15.9 |

| Gamma | 1.7 |

| Delta | 5.6 |

Table 2: Comparative Pharmacokinetic and Efficacy Data of this compound and Remdesivir in Hamsters

| Parameter | This compound | Remdesivir | Fold Improvement |

| Pharmacokinetics | |||

| Prodrug Concentration (Plasma) | Increased | Baseline | 200- to 300-fold |

| Prodrug Concentration (Lungs) | Increased | Baseline | 200- to 300-fold |

| Active Triphosphate Metabolite (Lungs) | Enhanced | Baseline | 5-fold |

| Efficacy | |||

| Antiviral Activity (SARS-CoV-2 Variants) | Higher | Baseline | 2- to 7-fold |

| Intracellular Uptake & Activation (Lung Epithelial Cells) | Increased | Baseline | 4- to 25-fold |

II. Experimental Protocols

The following are detailed protocols for key experiments involving the intravenous administration of this compound in animal studies.

Protocol 1: Intravenous Administration of this compound in Hamsters

Objective: To administer this compound intravenously to hamsters for pharmacokinetic, efficacy, or toxicology studies.

Materials:

-

This compound

-

Vehicle (e.g., a solution of 12% sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water)

-

Syrian hamsters (sex and age as required by the study design)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal restrainer

-

Analytical balance

-

Vortex mixer

Procedure:

-

Animal Acclimatization: Acclimatize hamsters to the laboratory conditions for at least 72 hours prior to the experiment. Provide ad libitum access to food and water.

-

Dose Preparation:

-